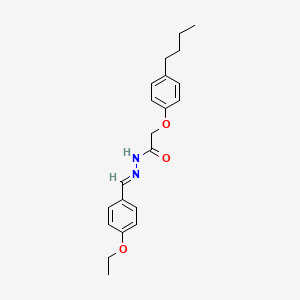

![molecular formula C22H31N3O3 B5578420 (1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

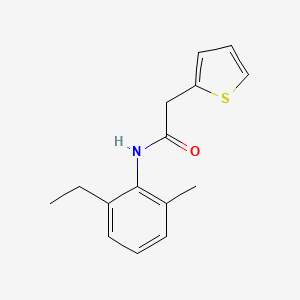

(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterospirocyclic compounds, akin to the one , involves multiple steps, including the formation of intermediates such as N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine, achieved through reactions with COCl2, 1,4-diazabicyclo[2.2.2]octane, and NaN3 (Stamm, Linden, & Heimgartner, 2003). These syntheses highlight the complexity and precision required in constructing spirocyclic and bicyclic frameworks.

Molecular Structure Analysis

The configuration and solid-state conformations of compounds like these are often elucidated via X-ray crystallography, providing insights into their stereochemical arrangements and potential for intramolecular interactions (Stamm, Linden, & Heimgartner, 2003). Such analyses are crucial for understanding the molecular basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

Compounds with complex bicyclic structures undergo a variety of chemical reactions. For instance, they can participate in reactions with thiobenzoic and benzoic acid to give racemic benzamides or engage in peptide synthesis, demonstrating their versatility in forming different chemical bonds and structures (Stamm, Linden, & Heimgartner, 2003).

Physical Properties Analysis

The physical properties of such compounds are often determined by their structural configuration. For example, NMR studies can reveal the solvent dependence of chemical shifts, indicating intramolecular hydrogen bonding, which affects their physical state and solubility (Stamm, Linden, & Heimgartner, 2003).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Polymer Synthesis

Compounds related to the bicyclo[2.2.1]heptene structure have been utilized in catalytic applications for the synthesis of functionalized polymers. For example, cycloaliphatic polyolefins with functional groups were obtained through Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, indicating the potential of these compounds in material science and polymer chemistry (Mathew et al., 1996).

Synthesis of Heterospirocyclic Compounds

Heterospirocyclic compounds have been synthesized for their use in peptide synthesis, showcasing the importance of these structures in advancing synthetic methodologies. An example includes the synthesis of chiral heterospirocyclic 2H-azirin-3-amines as synthons for tetrahydrofuran derivatives, highlighting their utility in constructing complex organic molecules (Stamm et al., 2003).

Anticonvulsant Profiles

Certain diazaspirodecane derivatives have been synthesized and evaluated for their anticonvulsant properties. This research area demonstrates the therapeutic potential of structurally complex compounds for treating neurological disorders (Aboul-Enein et al., 2014).

One-Pot Synthesis of N-Substituted Compounds

The simplicity and efficiency of synthesizing N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids demonstrate the compound's relevance in synthetic organic chemistry, providing insights into novel synthetic routes (Yu et al., 2015).

Cyclization and Rearrangement Reactions

Cyclization of amido diazo carbonyl compounds catalyzed by rhodium(II) showcases innovative approaches to generating complex bicyclic structures, which can be foundational for developing new synthetic strategies (Padwa et al., 2000).

Eigenschaften

IUPAC Name |

(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-2-24-13-22(12-17(24)26)7-9-25(10-8-22)21(28)19-15-4-3-14(11-15)18(19)20(27)23-16-5-6-16/h3-4,14-16,18-19H,2,5-13H2,1H3,(H,23,27)/t14-,15+,18+,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELNKUGRFGFPGT-OSGQAZFXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)C3C4CC(C3C(=O)NC5CC5)C=C4)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC2(CCN(CC2)C(=O)[C@@H]3[C@H]4C[C@@H]([C@H]3C(=O)NC5CC5)C=C4)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

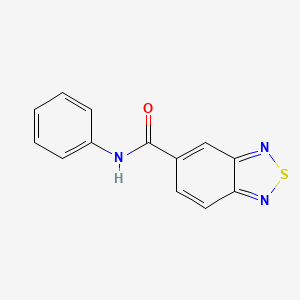

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

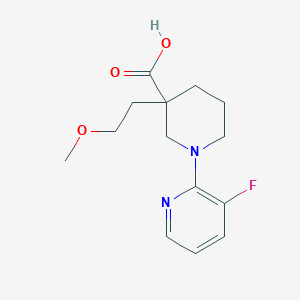

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

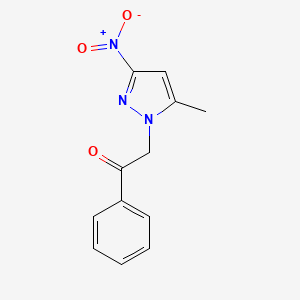

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)